molecular formula C20H34O2 B1666757 Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)- CAS No. 641-84-9

Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-

Cat. No. B1666757
CAS RN: 641-84-9
M. Wt: 306.5 g/mol
InChI Key: QGKQXZFZOIQFBI-BJOXDUDZSA-N
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Description

“Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” is a type of steroid with the molecular formula C20H34O2 . It is also known by other names such as Ba 2664, 5α-Androstane-3α,17β-diol, 17-methyl-, and 17α-Methyl-5α-androstane-3α,17β-diol . It is a major metabolite of testosterone with androgenic activity .


Molecular Structure Analysis

The molecular structure of “Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” can be represented by the IUPAC Standard InChI: InChI=1S/C20H34O2/c1-18-9-6-14 (21)12-13 (18)4-5-15-16 (18)7-10-19 (2)17 (15)8-11-20 (19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15?,16?,17?,18?,19?,20-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-” is 306.4828 . The CAS Registry Number is 641-82-7 .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • A method using gas chromatography-mass spectrometry was developed to measure the main metabolites of 17α-methyltestosterone, including 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol, in human urine, applicable in pharmacokinetic studies of 17α-methyltestosterone (Shinohara, Isurugi, & Hashimoto, 2000).

Therapeutic Potential and Biological Activities

  • Certain 17-substituted androstan-3α-ol analogs, including 3α-hydroxy-17β-nitro-5α-androstane and its derivatives, have demonstrated potent anticonvulsant and anxiolytic-like activity in animal models, highlighting their potential therapeutic applications (Runyon et al., 2009).
  • A series of 2β-amino-5α-androstane-3α,17β-diol N-derivatives were synthesized and tested for their antiproliferative effect on HL-60 human leukemia cells, indicating potential applications in leukemia treatment (Thibeault, Roy, DeRoy, & Poirier, 2008).
  • Synthesis and study of 16α-derivatives of 5α-androstane-3α,17β-diol showed that these derivatives act as antiandrogens, suggesting their possible use in treating conditions like prostate cancer (Roy, Breton, Martel, Labrie, & Poirier, 2007).

Biochemical and Molecular Insights

  • 5α-Androstane-3α,17β-diol (3α-diol) was found to stimulate prostate cell proliferation by eliciting pathways similar to epidermal growth factor (EGF) in conjunction with the androgen receptor pathway, providing insights into its molecular mechanism of action (Zimmerman et al., 2004).

Hormonal Effects

  • Studies have shown that compounds like 5α-androstane-3α,17β-diol have significant hormonal effects, influencing processes such as the suppression of luteinizing hormone release and potentially impacting the onset of puberty in rats (Eckstein, Yehud, Shani, & Goldhaber, 1976).

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKQXZFZOIQFBI-BJOXDUDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-

CAS RN

641-84-9
Record name AL-3841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AL-3841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2617LFT4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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